9-(3-ethoxy-4-hydroxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
CAS No.:
Cat. No.: VC15016140
Molecular Formula: C20H24N4O3S
Molecular Weight: 400.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H24N4O3S |
|---|---|
| Molecular Weight | 400.5 g/mol |
| IUPAC Name | 9-(3-ethoxy-4-hydroxyphenyl)-6,6-dimethyl-2-methylsulfanyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
| Standard InChI | InChI=1S/C20H24N4O3S/c1-5-27-15-8-11(6-7-13(15)25)17-16-12(9-20(2,3)10-14(16)26)21-18-22-19(28-4)23-24(17)18/h6-8,17,25H,5,9-10H2,1-4H3,(H,21,22,23) |
| Standard InChI Key | OZMCQSAGIBCZSY-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=NC(=NN24)SC)O |
Introduction
The compound 9-(3-ethoxy-4-hydroxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic molecule featuring a quinazolinone core integrated with a triazole ring and various functional groups. Its molecular formula is CHNOS, and it has a molecular weight of approximately 368.47 g/mol. The presence of ethoxy and hydroxy groups on the phenyl ring enhances its potential biological activity, while the methylsulfanyl group may influence its chemical reactivity and solubility.
Synthesis Methods
The synthesis of this compound can be approached through several routes, typically involving multi-step organic reactions. Common methods include:
-
Condensation Reactions: Involving the formation of the quinazolinone core.
-
Cyclization Reactions: For the formation of the triazole ring.
-
Functional Group Modifications: To introduce the ethoxy, hydroxy, and methylsulfanyl groups.
Potential Applications
This compound's potential applications span various fields, including:
-
Pharmaceuticals: Due to its complex structure and functional groups, it may exhibit biological activities useful in drug development.
-
Biological Research: As a tool compound for studying biological pathways and interactions.
Data Tables
| Property | Description |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | Approximately 368.47 g/mol |
| Core Structure | Quinazolinone with a triazole ring |
| Functional Groups | Ethoxy, hydroxy, methylsulfanyl |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume